molecular formula C19H19N3O4S B2576072 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline CAS No. 1706334-48-6

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline

Cat. No.: B2576072
CAS No.: 1706334-48-6
M. Wt: 385.44
InChI Key: OLVGTWOGXOCQAI-UHFFFAOYSA-N
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Description

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core, a piperidine ring, and a furan moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials with unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the furan moiety through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoxaline core can be reduced to form tetrahydroquinoxalines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxalines and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The furan moiety can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzoxazole
  • 2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}benzothiazole

Uniqueness

2-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}quinoxaline is unique due to its combination of a quinoxaline core with a piperidine ring and a furan moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22-9-7-15(8-10-22)27(24,25)13-14-4-3-11-26-14/h1-6,11-12,15H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVGTWOGXOCQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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